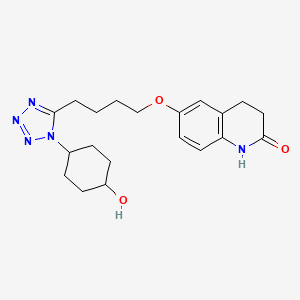

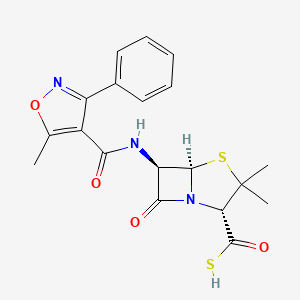

1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, also known as Etomidate, is a potent sedative-hypnotic drug used for inducing general anesthesia. It was first synthesized in 1964 by Janssen Pharmaceutica, and since then, it has been widely used in clinical practice due to its favorable pharmacokinetic profile and minimal side effects.

Applications De Recherche Scientifique

Antimycotic Activity : A derivative of the compound, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol, has been synthesized and tested for antifungal activity. It shows promising results in preliminary antimycotic data and contributes to the understanding of structure-activity relationships in antifungal agents (Raga et al., 1992).

Synthesis of Miconazole Analogue : The compound is used in the synthesis of Miconazole, an antifungal medication. An alternative method for preparing Miconazole intermediate using this compound as a base has been described, highlighting its role in pharmaceutical synthesis (Sujatha et al., 2021).

Chiral Intermediate in Antifungal Agents : The compound serves as a chiral intermediate for the antifungal agent Miconazole. A study explores the biocatalysis of a related compound to produce a chiral intermediate with high stereoselectivity, demonstrating its importance in the synthesis of chiral pharmaceuticals (Miao et al., 2019).

Enantioselective Synthesis : It's used in the enantioselective synthesis of pharmaceutical compounds. The research focuses on developing HPLC methods for the enantioresolution of compounds including 1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol, demonstrating its utility in resolving chiral compounds (Ianni et al., 2020).

Antifungal Activity of Ethers : Ethers of 1-(2,4-dichlorophenyl)-2-(1-H-imidazolyl)ethanol have been synthesized and tested for their antifungal activity. This research helps in understanding how modifications in the compound's structure can affect its bioactivity (Tournaire‐Arellano et al., 1998).

Synthesis of Novel Compounds : It's used in the synthesis of novel compounds with potential biological activity, such as 1-aryl-2(thiomethylene benzimidazol-2-yl)-4-(phenyl/p-chlorophenyl)-imidazoles, indicating its role in expanding the range of bioactive molecules (2022).

Antibacterial Activity : A novel compound synthesized using a related structure, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, showed specific antibacterial activity against anaerobic bacteria (Dickens et al., 1991).

Synthesis of Benzimidazole Derivatives : It's involved in the synthesis and pharmacological evaluation of benzimidazole acetohydrazide derivatives as epidermal growth factor receptor kinase inhibitors, showcasing its application in developing targeted cancer therapies (Demirel et al., 2017).

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-2-imidazol-1-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O/c12-9-2-1-8(5-10(9)13)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALAHDDITRYXTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN2C=CN=C2)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

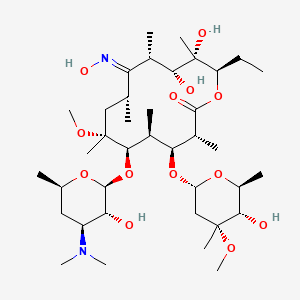

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)